molecular formula C8H12ClN3O3 B1428264 3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride CAS No. 1158582-91-2

3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride

Cat. No. B1428264
M. Wt: 233.65 g/mol
InChI Key: VGMDPJGUJBQVDU-UHFFFAOYSA-N
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Description

3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride is a chemical compound with the CAS number 1158582-91-2 . It has attracted significant interest in the fields of chemistry and biology.

Scientific Research Applications

Synthesis and Potential Anticancer Applications

  • Research has shown that derivatives of 5-nitropyridin-2-yl, such as those involved in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, have been explored for their potential anticancer properties. The effects of these compounds on cell proliferation and survival in leukemia models have been studied, indicating their potential as anticancer agents (Temple et al., 1983).

Applications in Sensing Technologies

  • Compounds based on 2-aminoethylpyridine, similar in structure to the target compound, have been developed as fluorescent probes for the detection of Fe3+ and Hg2+ ions in aqueous media. These probes show high selectivity and sensitivity, making them valuable for environmental monitoring and potentially in biological systems (Singh et al., 2020).

Antitumor and Antimalarial Activity

  • Derivatives of 5-nitropyridin-2-yl have been investigated for their antitumor activity, showing promising results in preclinical models. These studies highlight the potential of such compounds in the development of new anticancer drugs (Temple et al., 1992). Additionally, similar structures have been evaluated for their antimalarial activity, contributing to the search for new therapeutic options against resistant strains of malaria (Werbel et al., 1986).

DNA Metabolism and Bacterial Studies

  • Certain nitrofuran derivatives, sharing a functional group with the target compound, have been studied for their effects on DNA metabolism in Escherichia coli. These studies provide insights into the mechanisms of action of such compounds and their potential therapeutic applications (Kato et al., 1966).

properties

IUPAC Name

3-[(5-nitropyridin-2-yl)amino]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.ClH/c12-5-1-4-9-8-3-2-7(6-10-8)11(13)14;/h2-3,6,12H,1,4-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMDPJGUJBQVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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